Aponorhyoscine
Overview
Description
Aponorhyoscine, also known as benzeneacetic acid, α-methylene-, (1α,2β,4β,5α,7β)-3-oxa-9-azatricyclo [3.3.1.02,4]non-7-yl ester, is a tropane alkaloid with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . This compound is found in the roots of Anthocercis genistoides and is known for its unique bicyclic ring system .
Mechanism of Action
Target of Action
Aponorhyoscine, also known as Scopolamine, is a peripherally acting muscarinic receptor antagonist . It competitively inhibits the action of acetylcholine (ACh) at muscarinic receptors . These receptors are seven-transmembrane G-protein-coupled receptors activated by the endogenous neurotransmitter, ACh . They are generally associated with the parasympathetic nervous system and also cholinergic transmission in the Central Nervous System (CNS) .
Mode of Action
This compound’s mode of action involves the competitive inhibition of ACh at muscarinic receptors . By binding to these receptors, this compound blocks the effects of parasympathetic nerve stimulation . This results in various physiological effects such as dilation of pupils, reduction in intestinal motility and smooth muscle contraction, and reduction in secretions from glands like sweat, salivary, and bronchial glands .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the muscarinic ACh receptors . By inhibiting the action of ACh at these receptors, this compound affects the signaling pathways downstream of these receptors . The exact biochemical pathways and their downstream effects are complex and may vary depending on the specific type of muscarinic receptor and the specific cell or tissue type .
Pharmacokinetics
The pharmacokinetics of this compound, similar to Scopolamine, can vary substantially between different dosage routes It is known that the pharmacokinetics of a drug can significantly influence its bioavailability, efficacy, and safety .
Result of Action
The result of this compound’s action is primarily the inhibition of parasympathetic nerve stimulation effects . This can lead to various physiological effects such as dilation of pupils, reduction in intestinal motility and smooth muscle contraction, and reduction in glandular secretions . The exact molecular and cellular effects can vary depending on the specific type of muscarinic receptor and the specific cell or tissue type .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aponorhyoscine can be synthesized through various synthetic routes. One common method involves the esterification of tropane derivatives with benzeneacetic acid. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as the roots of Anthocercis genistoides. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Aponorhyoscine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Aponorhyoscine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: this compound is studied for its role in plant defense mechanisms and its interactions with various biological systems.
Medicine: The compound has been investigated for its potential therapeutic effects, including its anticholinergic properties.
Comparison with Similar Compounds
Scopolamine: Aponorhyoscine is structurally similar to scopolamine but lacks the epoxide bridge between the two rings, making it less polar.
Uniqueness: this compound’s unique structure, particularly the absence of the epoxide bridge found in scopolamine, contributes to its distinct pharmacological profile. This structural difference affects its solubility, polarity, and interaction with biological targets .
Properties
IUPAC Name |
3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 2-phenylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-9(10-5-3-2-4-6-10)16(18)19-11-7-12-14-15(20-14)13(8-11)17-12/h2-6,11-15,17H,1,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWMWFSEBOFTNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.